molecular formula C31H33N3O2 B11609692 1-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

1-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

Cat. No.: B11609692
M. Wt: 479.6 g/mol
InChI Key: PQSFPQGKFZKNRY-UHFFFAOYSA-N
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Description

10-HEXANOYL-3-(4-METHYLPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a hexanoyl group, a methylphenyl group, and a pyridyl group attached to a hexahydro-dibenzodiazepinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-HEXANOYL-3-(4-METHYLPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of the dibenzodiazepine core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzodiazepine core.

    Functionalization: The core is then functionalized by introducing the hexanoyl, methylphenyl, and pyridyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-HEXANOYL-3-(4-METHYLPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-HEXANOYL-3-(4-METHYLPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 10-HEXANOYL-3-(4-METHYLPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    10-HEXANOYL-3-(4-METHYLPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: can be compared with other dibenzodiazepines, such as:

Uniqueness

The uniqueness of 10-HEXANOYL-3-(4-METHYLPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H33N3O2

Molecular Weight

479.6 g/mol

IUPAC Name

5-hexanoyl-9-(4-methylphenyl)-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H33N3O2/c1-3-4-5-12-29(36)34-27-11-7-6-10-25(27)33-26-18-24(22-15-13-21(2)14-16-22)19-28(35)30(26)31(34)23-9-8-17-32-20-23/h6-11,13-17,20,24,31,33H,3-5,12,18-19H2,1-2H3

InChI Key

PQSFPQGKFZKNRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CN=CC=C5

Origin of Product

United States

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